1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide
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Overview
Description
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide, also known as MMAP, is a chemical compound that has been widely used in scientific research. MMAP is a quaternary ammonium compound that belongs to the class of piperidinium salts. It is a white crystalline powder that is soluble in water.
Mechanism of Action
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide acts as a potent agonist of nAChRs, specifically the alpha7 subtype. It binds to the receptor and activates it, leading to the influx of calcium ions into the cells. This activation can lead to various downstream effects, including the release of neurotransmitters and modulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. It has also been shown to have analgesic effects, making it a potential candidate for pain management.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide in lab experiments is its high potency and selectivity for the alpha7 nAChR. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one limitation is that this compound is a relatively expensive compound, which may limit its use in some research settings.
Future Directions
There are many potential future directions for research involving 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide. One area of interest is its potential use as a therapeutic agent for various neurological and inflammatory disorders. Another area of interest is its potential use as a tool for studying the role of nAChRs in various physiological processes. Additionally, there is ongoing research into the development of new compounds that are based on the structure of this compound and may have improved pharmacological properties.
Synthesis Methods
The synthesis of 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide involves the reaction between N-methylaniline and 1-methylpiperidine in the presence of bromine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization.
Scientific Research Applications
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It is commonly used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development.
properties
CAS RN |
102207-35-2 |
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Molecular Formula |
C15H25BrN2 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
N-methyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C15H25N2.BrH/c1-16(15-9-5-3-6-10-15)11-14-17(2)12-7-4-8-13-17;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YPXJGFWSLIFKBO-UHFFFAOYSA-M |
SMILES |
CN(CC[N+]1(CCCCC1)C)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
CN(CC[N+]1(CCCCC1)C)C2=CC=CC=C2.[Br-] |
synonyms |
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide |
Origin of Product |
United States |
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